cis-2-Methyltetrahydropyran-4-amine HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Methyltetrahydropyran-4-amine hydrochloride: is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. The compound is often used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyltetrahydropyran-4-amine hydrochloride typically involves the reaction of tetrahydropyran derivatives with amine groups under controlled conditions. One common method is the reaction of 2-methyltetrahydropyran with ammonia or primary amines, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of cis-2-Methyltetrahydropyran-4-amine hydrochloride often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The process may include steps like distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyltetrahydropyran-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
cis-2-Methyltetrahydropyran-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of various chemicals and materials
Mechanism of Action
The mechanism by which cis-2-Methyltetrahydropyran-4-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amine group in the compound can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Tetrahydropyran: A parent compound with a similar ring structure but lacking the amine group.
2-Methyltetrahydropyran: A derivative with a methyl group but without the amine group.
4-Aminomethyltetrahydropyran: A compound with a similar structure but different substitution pattern.
Uniqueness: cis-2-Methyltetrahydropyran-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and amine groups in the cis configuration allows for unique interactions and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H14ClNO |
---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
(2S,4S)-2-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-5-4-6(7)2-3-8-5;/h5-6H,2-4,7H2,1H3;1H/t5-,6-;/m0./s1 |
InChI Key |
AVADPQZSGFARIV-GEMLJDPKSA-N |
Isomeric SMILES |
C[C@H]1C[C@H](CCO1)N.Cl |
Canonical SMILES |
CC1CC(CCO1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.